molecular formula C26H25N5O4S2 B11619222 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619222
M. Wt: 535.6 g/mol
InChI Key: BZQWXPLYLPYHFZ-STZFKDTASA-N
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Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells. The compound’s unique structure allows it to bind to multiple targets, enhancing its potential efficacy .

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N5O4S2/c1-2-28-9-11-29(12-10-28)23-18(24(32)30-8-4-3-5-22(30)27-23)14-21-25(33)31(26(36)37-21)15-17-6-7-19-20(13-17)35-16-34-19/h3-8,13-14H,2,9-12,15-16H2,1H3/b21-14-

InChI Key

BZQWXPLYLPYHFZ-STZFKDTASA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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